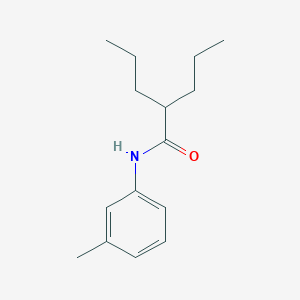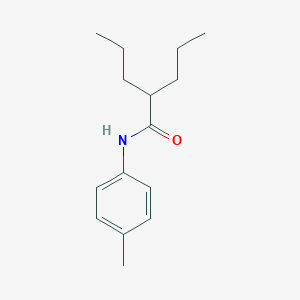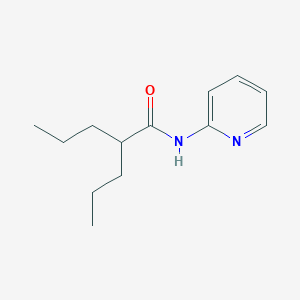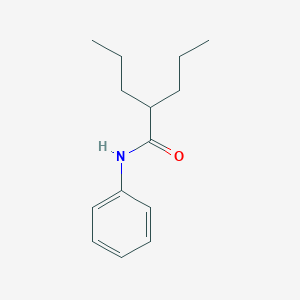
N-phenyl-2-propylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-2-propylpentanamide, also known as NPP, is a synthetic compound that belongs to the class of drugs known as stimulants. It is a derivative of cathinone and is structurally similar to amphetamines. NPP has been the subject of scientific research due to its potential use as a psychoactive drug and as a research chemical.
作用机制
N-phenyl-2-propylpentanamide acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it increases the levels of these neurotransmitters in the brain. This leads to increased activity in the central nervous system, resulting in feelings of alertness, energy, and euphoria.
Biochemical and Physiological Effects:
N-phenyl-2-propylpentanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased activity in the central nervous system.
实验室实验的优点和局限性
N-phenyl-2-propylpentanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study the effects of stimulants on the central nervous system. However, there are also limitations to its use. It is a controlled substance in many countries and can be difficult to obtain. Additionally, its effects on the brain can be difficult to study due to its potential for abuse.
未来方向
There are several future directions for research on N-phenyl-2-propylpentanamide. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Additionally, further research is needed to fully understand the mechanisms of action of N-phenyl-2-propylpentanamide and its effects on the central nervous system. This could lead to the development of new drugs that are more effective and have fewer side effects than current treatments.
合成方法
N-phenyl-2-propylpentanamide can be synthesized using a variety of methods, including reductive amination and acylation reactions. One common method involves the reaction of 2-bromovalerophenone with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield N-phenyl-2-propylpentanamide.
科学研究应用
N-phenyl-2-propylpentanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties, similar to amphetamines, and has been used as a research chemical to investigate the mechanisms of action of these types of drugs.
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
N-phenyl-2-propylpentanamide |
InChI |
InChI=1S/C14H21NO/c1-3-8-12(9-4-2)14(16)15-13-10-6-5-7-11-13/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,15,16) |
InChI 键 |
ROHAROKRAREQAZ-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1 |
规范 SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



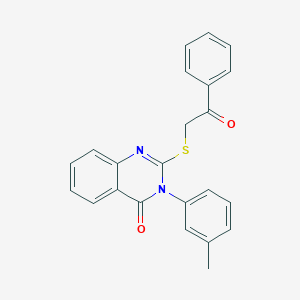
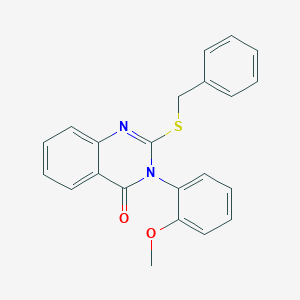
![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)
![Methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate](/img/structure/B290300.png)
